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Compound of Interest

Compound Name: 4-(2-Hydrazinylethyl)morpholine

Cat. No.: B1587574 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-

Hydroxyethyl)morpholine (CAS No. 622-40-2), a versatile intermediate in the pharmaceutical

and chemical industries. This document is intended for researchers, scientists, and drug

development professionals, offering in-depth insights into the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information

presented herein is synthesized from established spectral databases and scientific literature,

providing a foundation for compound identification, quality control, and reaction monitoring.

Molecular Structure and Key Physicochemical
Properties
4-(2-Hydroxyethyl)morpholine, also known as 2-morpholinoethanol, is a primary alcohol and a

tertiary amine incorporated within a morpholine ring. Its unique bifunctional nature makes it a

valuable building block in organic synthesis.
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Property Value Source

Molecular Formula C₆H₁₃NO₂ --INVALID-LINK--

Molecular Weight 131.17 g/mol --INVALID-LINK--

IUPAC Name 2-(Morpholin-4-yl)ethan-1-ol --INVALID-LINK--[1]

Boiling Point 227 °C at 757 mmHg --INVALID-LINK--[2]

Density 1.083 g/mL at 25 °C --INVALID-LINK--[2]

Refractive Index (n20/D) 1.476 --INVALID-LINK--[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following sections detail the expected ¹H and ¹³C NMR spectra of 4-(2-

Hydroxyethyl)morpholine. The interpretation is based on the known chemical shifts and

coupling patterns of morpholine derivatives.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-(2-Hydroxyethyl)morpholine will exhibit distinct signals

corresponding to the different proton environments in the molecule. The morpholine ring

protons typically show a characteristic pattern due to the chair conformation of the ring.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.70 t, J ≈ 4.5 Hz 4H
O-CH₂ (morpholine

ring)

~ 3.65 t, J ≈ 5.5 Hz 2H HO-CH₂

~ 2.80 (broad s) s 1H OH

~ 2.55 t, J ≈ 4.5 Hz 4H
N-CH₂ (morpholine

ring)

~ 2.50 t, J ≈ 5.5 Hz 2H N-CH₂-CH₂OH

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent

is standard for many organic molecules due to its ability to dissolve a wide range of compounds

and its relatively simple residual solvent peak. A 400 MHz spectrometer provides sufficient

resolution to distinguish the different proton signals.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Hydroxyethyl)morpholine in

0.6-0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard

(δ 0.00 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate

the chemical shift scale using the TMS signal.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the

molecule.
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Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 67.0 O-CH₂ (morpholine ring)

~ 60.0 HO-CH₂

~ 58.0 N-CH₂-CH₂OH

~ 54.0 N-CH₂ (morpholine ring)

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to

the number of unique carbon atoms in the molecule, confirming the compound's identity.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Strong O-H stretch (alcohol)

2950-2800 Strong C-H stretch (aliphatic)

1450-1400 Medium C-H bend (scissoring)

1115 Strong C-O-C stretch (ether)

1070 Strong C-N stretch (tertiary amine)

1040 Strong C-O stretch (primary alcohol)

Expertise & Experience: The broadness of the O-H stretching band is indicative of hydrogen

bonding, a common feature in alcohols. The strong C-O-C and C-N stretching bands are

characteristic of the morpholine ring.

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)
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Sample Preparation: Place a drop of neat 4-(2-Hydroxyethyl)morpholine between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrument Setup: Place the plates in the spectrometer's sample holder.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty plates should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Mass Spectrometry Data (LC-ESI-QFT; MS2; [M+H]⁺)

The following data is from an electrospray ionization (ESI) experiment, which is a soft ionization

technique that typically produces the protonated molecule [M+H]⁺.

m/z Relative Intensity (%) Tentative Formula

132.1017 53.0 C₆H₁₄NO₂⁺ ([M+H]⁺)

114.0912 60.1 C₆H₁₂NO⁺

88.0756 26.2 C₄H₁₀NO⁺

70.0650 99.9 C₄H₈N⁺

Data obtained from MassBank, Accession: MSBNK-Eawag-EQ00429906

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule can provide valuable structural information.

[M+H]⁺
m/z = 132

m/z = 114
[M+H - H₂O]⁺

- H₂O m/z = 88- C₂H₄ m/z = 70- H₂O
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Click to download full resolution via product page

Caption: Proposed fragmentation of protonated 4-(2-Hydroxyethyl)morpholine.

Authoritative Grounding: The observed fragments are consistent with the known fragmentation

patterns of morpholine derivatives, involving the loss of water from the hydroxyethyl side chain

and subsequent ring cleavage.

Experimental Protocol: ESI-MS Analysis

Sample Preparation: Prepare a dilute solution of 4-(2-Hydroxyethyl)morpholine in a suitable

solvent such as methanol or acetonitrile with a small amount of formic acid to promote

protonation.

Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.

Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to

obtain a stable signal.

Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies

(MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

identification and characterization of 4-(2-Hydroxyethyl)morpholine. The combination of NMR,

IR, and MS data, along with the provided experimental protocols, offers a robust framework for

researchers and scientists working with this important chemical intermediate. Adherence to

sound experimental practices and a thorough understanding of spectroscopic principles are

paramount for ensuring data quality and accurate structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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